Structural Differentiation of CAS 329778-20-3 from the Phenyl-Substituted Analog (CAS 349417-98-7)
The target compound CAS 329778-20-3 differs from its closest commercially catalogued analog, (E)-1-(4-(3-chlorophenyl)piperazin-1-yl)-3-phenylprop-2-en-1-one (CAS 349417-98-7), by the presence of a para-chloro substituent on the cinnamoyl phenyl ring . Literature SAR studies on the N-acryloylpiperazine PAF antagonist series have established that the substitution pattern on the acryloyl aryl ring directly influences in vitro anti-PAF potency, with both electronic and steric contributions affecting receptor binding [1]. The para-chloro substitution in CAS 329778-20-3 increases both the electron-withdrawing character and the lipophilicity (calculated ClogP) of the cinnamoyl moiety relative to the unsubstituted phenyl analog, which is predicted to alter PAF receptor binding affinity according to the established pharmacophore model [1].
| Evidence Dimension | Cinnamoyl aryl ring substitution (structural differentiation) |
|---|---|
| Target Compound Data | CAS 329778-20-3: 4-chlorophenyl on the acryloyl moiety (para-Cl substitution) |
| Comparator Or Baseline | CAS 349417-98-7: unsubstituted phenyl on the acryloyl moiety |
| Quantified Difference | Addition of a single para-chloro substituent; quantitative activity difference not directly measured for these two compounds in a published head-to-head study |
| Conditions | Structural comparison based on catalogued IUPAC names and CAS registry data |
Why This Matters
This structural difference defines a distinct chemical entity; SAR data from the N-acryloylpiperazine class indicates that para-substitution on the cinnamoyl ring is a key determinant of PAF antagonist potency, meaning these two compounds cannot be treated as interchangeable in screening cascades.
- [1] Serradji, N.; Bensaid, O.; Martin, M.; Kan, E.; Dereuddre-Bosquet, N.; Redeuilh, C.; Huet, J.; Heymans, F.; Lamouri, A.; Clayette, P.; Dong, C. Z.; Dormont, D.; Godfroid, J.-J. Structure-Activity Relationships in Platelet-Activating Factor (PAF). 10. From PAF Antagonism to Inhibition of HIV-1 Replication. J. Med. Chem. 2000, 43, 2149–2154. View Source
